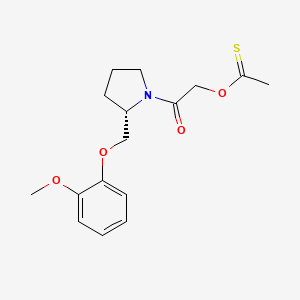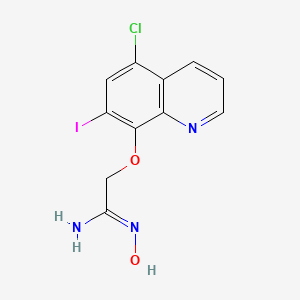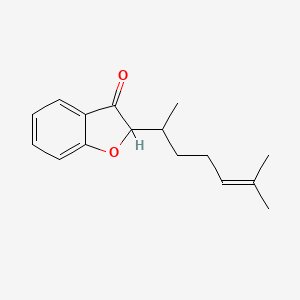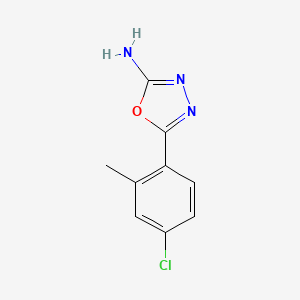
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenoxy group, and an ethanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenoxy group and the ethanethioate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: Shares the pyrrolidine ring structure.
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: Contains a similar pyrrolidine ring but with a pyridine group instead of the methoxyphenoxy group.
Propiedades
Fórmula molecular |
C16H21NO4S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
O-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(22)20-11-16(18)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)19-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1 |
Clave InChI |
DXSZOZBYRKLDPM-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=S)OCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
SMILES canónico |
CC(=S)OCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)


![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)


